molecular formula C10H7FN2O2 B2686423 1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid CAS No. 1250543-88-4

1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2686423
CAS No.: 1250543-88-4
M. Wt: 206.176
InChI Key: PTRVJWBNHWVNEX-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid is an organic compound that features a fluorophenyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid typically involves the formation of the imidazole ring followed by the introduction of the fluorophenyl group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The carboxylic acid group can be introduced via oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process typically includes steps such as nitration, reduction, cyclization, and functional group transformations under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce imidazoline derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors, while the carboxylic acid group can participate in hydrogen bonding, affecting the compound’s overall bioactivity.

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid
  • 1-(2-Chlorophenyl)-1H-imidazole-4-carboxylic acid
  • 1-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-(2-Fluorophenyl)-1H-imidazole-4-carboxylic acid is unique due to the specific positioning of the fluorophenyl group and the carboxylic acid on the imidazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(2-fluorophenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-9(7)13-5-8(10(14)15)12-6-13/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRVJWBNHWVNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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